molecular formula C17H24O4 B14633864 Diethyl [(3,5-dimethylphenyl)methyl](methyl)propanedioate CAS No. 52528-74-2

Diethyl [(3,5-dimethylphenyl)methyl](methyl)propanedioate

Cat. No.: B14633864
CAS No.: 52528-74-2
M. Wt: 292.4 g/mol
InChI Key: FCUHESHWPCTCPV-UHFFFAOYSA-N
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Description

Diethyl (3,5-dimethylphenyl)methylpropanedioate is an organic compound with a complex structure that includes aromatic and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (3,5-dimethylphenyl)methylpropanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with a suitable benzyl halide derivative. The reaction is usually carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then undergoes nucleophilic substitution with the benzyl halide to form the desired product .

Industrial Production Methods

Industrial production of diethyl (3,5-dimethylphenyl)methylpropanedioate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Diethyl (3,5-dimethylphenyl)methylpropanedioate can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized under strong oxidative conditions.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of diols or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Diethyl (3,5-dimethylphenyl)methylpropanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (3,5-dimethylphenyl)methylpropanedioate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile in different reactions. In biological systems, it may interact with enzymes that catalyze ester hydrolysis, leading to the formation of carboxylic acids and alcohols .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with similar reactivity but lacking the aromatic ring.

    Benzyl acetate: Contains an aromatic ring and ester group but differs in the position and type of substituents.

    Ethyl benzoate: Another aromatic ester with different functional groups.

Uniqueness

Diethyl (3,5-dimethylphenyl)methylpropanedioate is unique due to its combination of aromatic and ester functionalities, which allows it to participate in a wide range of chemical reactions. This makes it a versatile intermediate in organic synthesis and valuable in various industrial applications .

Properties

CAS No.

52528-74-2

Molecular Formula

C17H24O4

Molecular Weight

292.4 g/mol

IUPAC Name

diethyl 2-[(3,5-dimethylphenyl)methyl]-2-methylpropanedioate

InChI

InChI=1S/C17H24O4/c1-6-20-15(18)17(5,16(19)21-7-2)11-14-9-12(3)8-13(4)10-14/h8-10H,6-7,11H2,1-5H3

InChI Key

FCUHESHWPCTCPV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CC1=CC(=CC(=C1)C)C)C(=O)OCC

Origin of Product

United States

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